molecular formula C15H21ClN2O2 B15060698 tert-Butyl 2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15060698
M. Wt: 296.79 g/mol
InChI Key: VNNNTSJLCBMESR-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a tert-butyl ester group, a pyrrolidine ring, and a chlorinated pyridine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 6-chloro-2-methylpyridine with pyrrolidine-1-carboxylate under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyridine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl 2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chlorinated pyridine moiety and the pyrrolidine ring makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

tert-butyl 2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O2/c1-10-11(7-8-13(16)17-10)12-6-5-9-18(12)14(19)20-15(2,3)4/h7-8,12H,5-6,9H2,1-4H3

InChI Key

VNNNTSJLCBMESR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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